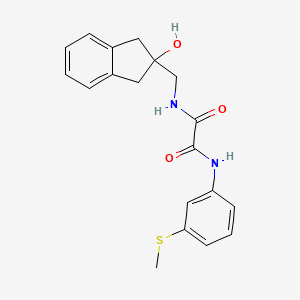

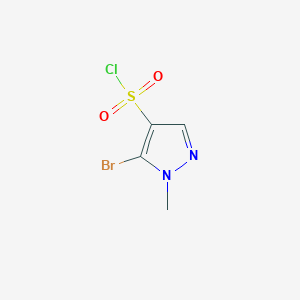

![molecular formula C11H7N3O2S2 B2372032 5-Nitro-6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole CAS No. 338779-32-1](/img/structure/B2372032.png)

5-Nitro-6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimycobacterial Agents

Imidazo[2,1-b][1,3]thiazole and its derivatives have been found to be important in the search for new anti-mycobacterial agents . In a study, researchers designed, synthesized, and evaluated the biological activity of imidazo[2,1-b][1,3]thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles . The most active derivative displayed significant activity against Mycobacterium tuberculosis .

Antioxidant Agents

Thiazole derivatives, which include imidazo[2,1-b][1,3]thiazole, have been found to have antioxidant properties . These compounds can help protect cells from damage caused by free radicals and reactive oxygen species .

Analgesic Agents

Thiazole derivatives have also been found to have analgesic (pain-relieving) properties . These compounds could potentially be used in the development of new pain relief medications .

Anti-inflammatory Agents

Thiazole derivatives have been found to have anti-inflammatory properties . These compounds could potentially be used in the treatment of conditions characterized by inflammation .

Antimicrobial Agents

Thiazole derivatives have been found to have antimicrobial properties . These compounds could potentially be used in the development of new antimicrobial drugs .

Antifungal Agents

Thiazole derivatives have been found to have antifungal properties . These compounds could potentially be used in the development of new antifungal drugs .

Antiviral Agents

Thiazole derivatives have been found to have antiviral properties . These compounds could potentially be used in the development of new antiviral drugs .

Antitumor or Cytotoxic Drug Molecules

Thiazole derivatives have been found to have antitumor or cytotoxic properties . These compounds could potentially be used in the development of new cancer treatments .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 5-Nitro-6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for Coenzyme A, which is essential for various metabolic processes in the bacteria.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of pantothenate, thereby affecting the metabolic processes dependent on Coenzyme A.

Biochemical Pathways

The affected pathway is the pantothenate and CoA biosynthesis pathway . The inhibition of Pantothenate synthetase disrupts this pathway, leading to a decrease in the production of Coenzyme A. This affects various downstream metabolic processes, including fatty acid synthesis and degradation, pyruvate metabolism, and citric acid cycle, which are crucial for the survival and growth of the bacteria .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis. By disrupting the pantothenate and CoA biosynthesis pathway, the compound impairs crucial metabolic processes, leading to the bacteriostatic or bactericidal effects .

Propiedades

IUPAC Name |

5-nitro-6-phenylsulfanylimidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2S2/c15-14(16)10-9(12-11-13(10)6-7-17-11)18-8-4-2-1-3-5-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKULZOFVJIIOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

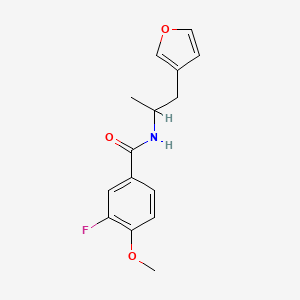

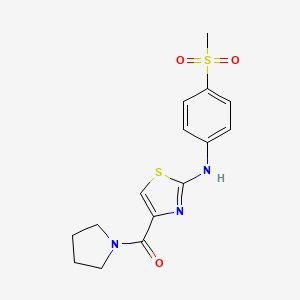

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2371949.png)

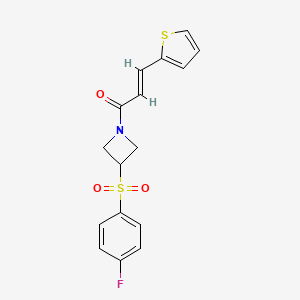

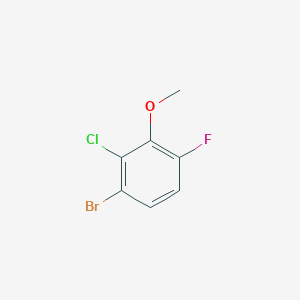

![cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2371950.png)

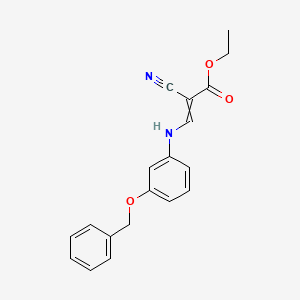

![3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B2371957.png)

![4-((4-chlorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2371961.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2371965.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2,3-dimethoxybenzamide](/img/structure/B2371971.png)